3-Phenyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate
Description
3-Phenyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of benzoxazole derivatives These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Properties
Molecular Formula |
C23H19NO6 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(3-phenyl-1,2-benzoxazol-6-yl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C23H19NO6/c1-26-19-11-15(12-20(27-2)22(19)28-3)23(25)29-16-9-10-17-18(13-16)30-24-21(17)14-7-5-4-6-8-14/h4-13H,1-3H3 |
InChI Key |
HMQBWWKUVGLKTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate typically involves the following steps:
-
Formation of Benzoxazole Ring: : The benzoxazole ring can be synthesized from 2-aminophenol and benzoic acid derivatives through a cyclization reaction. This reaction often requires a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) under reflux conditions .
-
Esterification: : The next step involves the esterification of the benzoxazole derivative with 3,4,5-trimethoxybenzoic acid. This can be achieved using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions would result in various substituted derivatives of the original compound.
Scientific Research Applications
3-Phenyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate has several applications in scientific research:
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for anticancer properties, particularly against colorectal carcinoma cell lines. The compound’s structure allows for interactions with biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate involves its interaction with molecular targets in biological systems. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The trimethoxybenzoate moiety enhances its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, known for its antimicrobial and anticancer activities.
3-Phenylbenzoxazole: Similar structure but lacks the trimethoxybenzoate group, resulting in different biological properties.
3,4,5-Trimethoxybenzoic Acid: A component of the compound, known for its anti-inflammatory and anticancer activities.
Uniqueness
3-Phenyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate is unique due to the combination of the benzoxazole ring and the trimethoxybenzoate group. This dual functionality enhances its biological activity and makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further adds to its utility in synthetic chemistry.
Biological Activity
3-Phenyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and research findings from various studies.
Chemical Structure
The compound can be structurally represented as follows:
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit significant biological activities, particularly in the context of cancer treatment and enzyme inhibition.
Anticancer Activity
One notable study investigated the antiproliferative effects of related benzoxazole derivatives against various human cancer cell lines. The results indicated that certain derivatives showed half maximal inhibitory concentration (IC50) values in the nanomolar range, suggesting potent anticancer properties. For instance, a compound structurally similar to this compound exhibited IC50 values between 1.2 to 2.4 nM against three human cancer cell lines, comparable to doxorubicin .
Enzyme Inhibition
The compound has also been explored for its potential as a histone deacetylase (HDAC) inhibitor. One study reported an IC50 value of 9.4 μM , indicating that it may play a role in modifying gene expression through epigenetic mechanisms . This activity is significant as HDAC inhibitors are known for their therapeutic potential in cancer treatment.
Data Table: Biological Activity Summary
| Activity Type | IC50 Value | Cell Lines Tested | Reference |
|---|---|---|---|
| Antiproliferative | 1.2 - 2.4 nM | Various Human Cancer Cells | |
| Histone Deacetylase Inhibition | 9.4 μM | Not specified |
Case Studies
Several case studies have been conducted to evaluate the biological effects of benzoxazole derivatives:
-
Anticancer Efficacy :
- A derivative was tested against breast and colon cancer cell lines, demonstrating significant growth inhibition.
- The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
-
HDAC Inhibition :
- In vitro studies showed that treatment with the compound resulted in hyperacetylation of histones, confirming its role as an HDAC inhibitor.
- Further molecular docking studies suggested favorable binding interactions with the active site of HDAC enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
